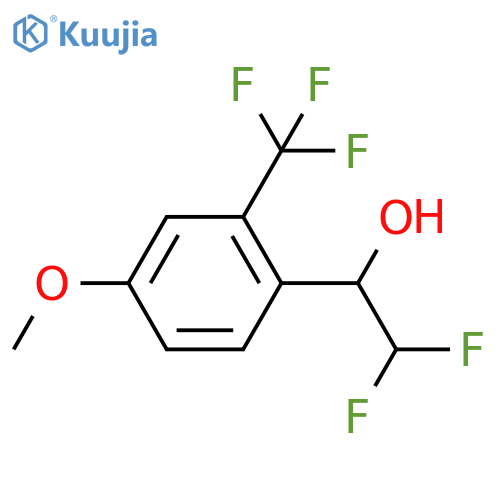

Cas no 2228297-73-0 (2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol)

2228297-73-0 structure

商品名:2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol

- α-(Difluoromethyl)-4-methoxy-2-(trifluoromethyl)benzenemethanol

-

- インチ: 1S/C10H9F5O2/c1-17-5-2-3-6(8(16)9(11)12)7(4-5)10(13,14)15/h2-4,8-9,16H,1H3

- InChIKey: WMDHGKDKWYHFAE-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(=CC=1C(F)(F)F)OC)(O)C(F)F

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949914-0.25g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-0.05g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-1.0g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 1g |

$785.0 | 2023-06-02 | ||

| Enamine | EN300-1949914-10.0g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 10g |

$3376.0 | 2023-06-02 | ||

| Enamine | EN300-1949914-0.1g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-10g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-1g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-0.5g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-2.5g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1949914-5.0g |

2,2-difluoro-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol |

2228297-73-0 | 5g |

$2277.0 | 2023-06-02 |

2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

2228297-73-0 (2,2-difluoro-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1189426-16-1(Sulfadiazine-13C6)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬